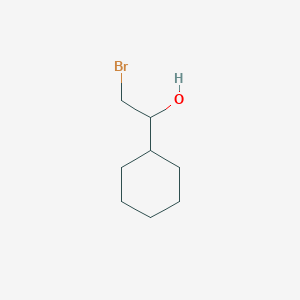

2-bromo-1-cyclohexylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-1-cyclohexylethanol is an organic compound with the molecular formula C8H15BrO It is a brominated alcohol, where a bromine atom is attached to the first carbon of the ethyl chain, and a hydroxyl group is attached to the second carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-1-cyclohexylethanol can be synthesized through the bromination of 1-cyclohexylethanol. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent. The process can be carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 1-cyclohexylethanol is reacted with HBr in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-cyclohexylethanol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-cyclohexylethanol.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction Reactions: The compound can be reduced to form 1-cyclohexylethane.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Substitution: 1-Cyclohexylethanol.

Oxidation: Cyclohexylacetone or cyclohexylacetaldehyde.

Reduction: 1-Cyclohexylethane.

Aplicaciones Científicas De Investigación

2-Bromo-1-cyclohexylethanol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-cyclohexylethanol involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-2-cyclohexylethane: Similar structure but with the bromine atom on the second carbon.

2-Bromo-1-cyclohexylpropane: Similar structure but with an additional carbon in the chain.

2-Bromo-1-cyclohexylmethanol: Similar structure but with a methanol group instead of ethanol

Uniqueness

Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .

Actividad Biológica

2-Bromo-1-cyclohexylethanol is an organic compound with notable biological activity, primarily due to its structural properties that allow it to interact with various biological systems. This article explores its synthesis, mechanisms of action, and biological implications, supported by relevant research findings and case studies.

This compound can be synthesized through the bromination of 1-cyclohexylethanol using hydrobromic acid (HBr) as the brominating agent. The reaction typically requires reflux conditions to ensure complete conversion. In industrial settings, continuous flow processes may be employed to enhance yield and efficiency.

Chemical Structure

- Chemical Formula : C8H13BrO

- Molecular Weight : 203.09 g/mol

The biological activity of this compound is largely attributed to its ability to act as a nucleophile and electrophile in biochemical reactions. The bromine atom serves as a good leaving group, facilitating substitution reactions that can alter protein functions or enzyme activities.

Interaction with Biomolecules

Research indicates that this compound can inhibit the immunoproteasome, a critical component in cellular protein degradation pathways. This inhibition leads to increased levels of reactive oxygen species (ROS), which may have implications for oxidative stress responses in cells.

Biological Activity and Applications

This compound has been investigated for various biological activities:

- Antioxidant Properties : Its ability to generate ROS suggests potential antioxidant roles, which can be beneficial in mitigating oxidative damage in cells.

- Inhibition of Protein Degradation : As an immunoproteasome inhibitor, it may influence immune responses and has potential applications in treating autoimmune diseases or cancer.

Case Studies

- Immunoproteasome Inhibition : A study demonstrated that low doses of this compound effectively inhibited the immunoproteasome without significant toxicity in animal models. This suggests a therapeutic window for its use in clinical settings.

- Oxidative Stress Response : Research showed that treatment with this compound increased hydrogen peroxide levels in cultured cells, indicating its role in modulating oxidative stress pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-2-cyclohexylethane | Bromine on second carbon | Similar reactivity but different targets |

| 2-Bromo-1-cyclohexylmethanol | Hydroxyl instead of ethanol | Potentially different metabolic pathways |

The unique placement of the bromine atom in this compound enhances its reactivity compared to its analogs, making it a versatile compound in synthetic chemistry and biological research .

Propiedades

IUPAC Name |

2-bromo-1-cyclohexylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMQUWLINDTINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.